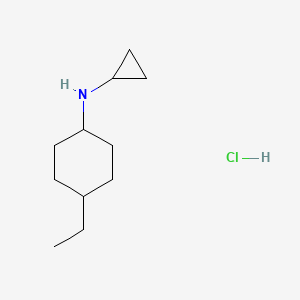

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-9-3-5-10(6-4-9)12-11-7-8-11;/h9-12H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFZFWVYEPKVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a substituted cycloalkylamine derivative. Its structural architecture, featuring a cyclopropyl group appended to the nitrogen atom and an ethyl substituent on the cyclohexane ring, suggests potential applications in medicinal chemistry and drug discovery. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical development and biological testing. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance, drawing upon established chemical principles and data from analogous structures.

Chemical Identity and Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, its fundamental properties can be reliably predicted based on its structure and data from chemical suppliers.

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1177316-81-2 | [1][2] |

| Molecular Formula | C₁₁H₂₂ClN | [1][2] |

| Molecular Weight | 203.75 g/mol | [2] |

| Canonical SMILES | CCC1CCC(CC1)NC2CC2.Cl | - |

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties, which are crucial for understanding the compound's behavior in various experimental settings.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point due to its ionic nature. | Influences formulation, stability, and purification methods. |

| Boiling Point | Not applicable (decomposes). | - |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Critical for formulation of aqueous solutions for in vitro and in vivo studies. |

| pKa | Estimated around 10-11 for the protonated amine. | Governs the ionization state at physiological pH, impacting receptor binding and membrane permeability. |

| LogP | Estimated around 2.5-3.5 for the free base. | A key indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. |

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

The synthesis would logically proceed via the reductive amination of 4-ethylcyclohexanone with cyclopropylamine, followed by conversion to the hydrochloride salt.

Reaction Scheme:

Caption: Proposed synthesis via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard reductive amination procedures.[3][4]

Step 1: Imine Formation and Reduction

-

To a solution of 4-ethylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a preferred reagent as it is selective for the reduction of the iminium ion in the presence of the ketone and is less sensitive to acidic conditions that can be generated in situ.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, N-cyclopropyl-4-ethylcyclohexan-1-amine.

Step 2: Purification of the Free Base

-

The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes as the eluent.

Step 3: Hydrochloride Salt Formation

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white to off-white solid.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

-

Cyclohexane Protons: A series of broad multiplets between approximately 0.8 and 2.0 ppm.

-

Ethyl Group Protons: A triplet corresponding to the methyl group (CH₃) around 0.9 ppm and a quartet for the methylene group (CH₂) around 1.3 ppm.

-

Cyclopropyl Protons: A multiplet for the methine proton (CH) attached to the nitrogen and two multiplets for the methylene protons (CH₂) of the cyclopropyl ring, likely in the range of 0.4 to 0.8 ppm.

-

N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent. In the hydrochloride salt, this proton would be shifted downfield.

¹³C NMR Spectroscopy (Predicted)

-

Cyclohexane Carbons: Peaks in the aliphatic region, typically between 20 and 50 ppm. The carbon attached to the nitrogen would be further downfield.

-

Ethyl Group Carbons: Two peaks, one for the methyl carbon and one for the methylene carbon.

-

Cyclopropyl Carbons: Peaks for the methine and methylene carbons of the cyclopropyl ring.

Mass Spectrometry (Predicted)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum would show the molecular ion peak [M+H]⁺ for the free base at m/z corresponding to C₁₁H₂₂N⁺.

Potential Biological and Pharmacological Significance

The structural motifs present in this compound suggest several avenues for biological activity.

-

Cycloalkylamines in CNS-active Compounds: The cyclohexylamine scaffold is a common feature in compounds targeting the central nervous system (CNS). The ethyl group at the 4-position can influence the lipophilicity and binding interactions with receptors.

-

The N-cyclopropyl Moiety: The N-cyclopropyl group is often incorporated into drug candidates to modulate metabolic stability and receptor binding affinity. It can act as a bioisostere for other small alkyl groups and can introduce conformational rigidity.

-

Potential as a Building Block: This compound is likely a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Its primary amine allows for a wide range of chemical modifications.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical entity.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential applications in pharmaceutical research and development. While detailed experimental data is scarce in the public domain, its chemical properties and a reliable synthetic route can be confidently inferred from established chemical principles. Its structural features suggest it may serve as a valuable building block for the synthesis of novel bioactive molecules, particularly those targeting the central nervous system. Further research is warranted to fully elucidate its chemical and biological profile.

References

-

CAS号查询. 1177316-81-2_CAS号:1177316-81-2_N-cyclopropyl-4.... [Link][5]

-

ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. [Link][3]

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link][4]

Sources

A Comprehensive Technical Guide to N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (CAS 1177316-81-2)

This document provides a detailed technical overview of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development. While publicly available data on this specific molecule is limited, this guide synthesizes foundational knowledge with predictive analysis based on its structural motifs and related chemical entities to offer practical, field-proven insights.

Compound Identity and Structural Elucidation

This compound is a substituted cycloalkylamine derivative. Its structure is characterized by a central cyclohexane ring bearing three key substituents: a primary amine at the 1-position, an ethyl group at the 4-position, and a cyclopropyl group attached to the amine nitrogen. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for research and formulation.

The presence of the N-cyclopropyl amine and the 4-ethylcyclohexane core suggests its potential as a novel scaffold in medicinal chemistry. Cyclopropylamines are known bioisosteres for larger groups and can impart unique metabolic stability and conformational rigidity, while the substituted cyclohexane ring influences lipophilicity and receptor binding geometry.

Table 1: Chemical Identity and Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1177316-81-2 | [1][2] |

| IUPAC Name | N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride | N/A (Inferred) |

| Molecular Formula | C₁₁H₂₂ClN | [1][2] |

| Molecular Weight | 203.75 g/mol | [1] |

| Purity | Typically >95% |[2] |

Note: Some properties like IUPAC name are inferred from the structure as direct database entries are sparse. Physicochemical properties such as melting point and solubility are not publicly documented and would require experimental determination.

Proposed Synthesis and Purification Strategy

Retrosynthetic Analysis

The most direct retrosynthetic disconnection breaks the C-N bond formed between the cyclopropyl group and the cyclohexylamine core. This identifies 4-ethylcyclohexan-1-amine and cyclopropanone as key precursors. 4-ethylcyclohexan-1-amine itself can be synthesized from 4-ethylcyclohexanone. This multi-step synthesis offers a practical and scalable route using commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol (Proposed)

This protocol describes a two-step synthesis starting from 4-ethylcyclohexanone.

Step 1: Synthesis of 4-Ethylcyclohexan-1-amine

-

Reaction Setup: To a solution of 4-ethylcyclohexanone (1.0 eq.) in methanol, add ammonium acetate (10 eq.) and sodium cyanoborohydride (1.5 eq.) at 0 °C.

-

Reaction Execution: Stir the mixture at room temperature for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Quench the reaction by slowly adding 2M HCl. Wash the aqueous layer with dichloromethane (DCM) to remove unreacted ketone. Basify the aqueous layer with 4M NaOH to pH > 12 and extract the product with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethylcyclohexan-1-amine, which can be used in the next step without further purification.

Step 2: Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine and its Hydrochloride Salt

-

Reaction Setup: Dissolve 4-ethylcyclohexan-1-amine (1.0 eq.) in a suitable solvent like 1,2-dichloroethane. Add cyclopropanone (1.2 eq.) followed by sodium triacetoxyborohydride (1.5 eq.) and a catalytic amount of acetic acid.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up: Quench with saturated sodium bicarbonate solution and extract the product with DCM.

-

Purification (Free Base): Purify the crude product via flash column chromatography on silica gel to obtain the pure free base, N-cyclopropyl-4-ethylcyclohexan-1-amine.

-

Salt Formation: Dissolve the purified free base in diethyl ether or ethyl acetate and add a solution of HCl in diethyl ether (2M) dropwise until precipitation is complete. Filter the resulting solid, wash with cold ether, and dry under vacuum to yield the final hydrochloride salt.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential. The following represents the expected analytical data based on the compound's structure.

Table 2: Predicted Spectroscopic and Chromatographic Data

| Technique | Expected Results |

|---|---|

| ¹H NMR | Cyclopropyl protons: Multiplets in the upfield region (~0.4-0.8 ppm). Ethyl protons: A triplet (~0.9 ppm) and a quartet (~1.4 ppm). Cyclohexane protons: A complex series of broad multiplets (~1.0-2.0 ppm). N-H proton (HCl salt): A broad singlet, potentially downfield (> 8.0 ppm). |

| ¹³C NMR | Cyclopropyl carbons: Resonances in the upfield region (~2-10 ppm). Ethyl carbons: Two distinct signals (~11 ppm and ~29 ppm). Cyclohexane carbons: Multiple signals in the aliphatic region (~25-55 ppm), with the carbon attached to the nitrogen being the most downfield. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion for the free base (C₁₁H₂₁N) at m/z = 168.17. |

| HPLC Purity | A single major peak with >95% purity under standard reverse-phase conditions (e.g., C18 column with a water/acetonitrile gradient). |

Caption: A self-validating workflow for synthesis and quality control.

Potential Pharmacological Profile (Hypothetical)

Direct pharmacological data for this compound is not available in the public domain. However, its structural components are present in known bioactive molecules, allowing for a hypothesis-driven exploration of its potential applications.

Structural Analogs and In Silico Predictions

The core structure is a derivative of cyclohexylamine. A related class, the arylcyclohexylamines (which includes ketamine and phencyclidine), are well-known for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, leading to dissociative anesthetic and psychoactive effects[3]. While this compound lacks the aromatic ring typical of classical arylcyclohexylamines, the bulky, lipophilic substituted cyclohexane moiety could potentially confer affinity for ion channels or CNS receptors. The N-cyclopropyl group is a common feature in various CNS-active agents and can influence receptor binding and metabolic stability.

Therefore, it is plausible that this compound could be investigated for activity as a modulator of:

-

NMDA receptors

-

Sigma receptors

-

Other ion channels

Proposed Screening Cascade

To investigate the pharmacological profile, a tiered screening approach is recommended.

Caption: Proposed cascade for pharmacological screening.

Handling, Storage, and Safety

No official Material Safety Data Sheet (MSDS) is available for this specific compound. However, based on structurally related chemicals like 4-ethylcyclohexan-1-amine hydrochloride, the compound should be handled with care.[4] It is predicted to be a skin and eye irritant and may cause respiratory irritation.[4]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. As a hydrochloride salt, it is expected to be a stable, crystalline solid.

Conclusion and Future Directions

This compound represents a novel chemical entity with potential for exploration in drug discovery, particularly in the area of CNS research. This guide provides a foundational framework for its synthesis, characterization, and hypothetical pharmacological evaluation. Future research should focus on the experimental validation of the proposed synthetic route, a thorough analytical characterization, and a systematic screening cascade to uncover its biological activity and potential therapeutic applications.

References

-

Thoreauchem. (n.d.). This compound-1177316-81-2. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

Le Boisselier, R., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound-1177316-81-2 - Thoreauchem [thoreauchem.com]

- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Ethylcyclohexan-1-amine hydrochloride | C8H18ClN | CID 24191782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

An In-Depth Technical Guide to the Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to this compound, a valuable building block in contemporary chemical research. The synthesis is centered around a pivotal reductive amination reaction, a widely employed and efficient method for C-N bond formation.[1][2] This document offers a detailed retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and thorough characterization of the intermediates and the final product. The content is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical guidance necessary for successful synthesis.

Introduction and Strategic Overview

N-cyclopropyl-4-ethylcyclohexan-1-amine and its hydrochloride salt are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[3] The presence of the cyclopropyl group, a strained three-membered ring, can impart unique conformational constraints and metabolic stability to larger molecules. This guide details a reliable two-step synthesis commencing from commercially available 4-ethylcyclohexanol.

The core of this synthetic strategy is the reductive amination of an intermediate ketone with cyclopropylamine.[4] This approach is favored for its high efficiency, operational simplicity, and the availability of mild and selective reducing agents.[1]

The overall synthetic transformation is depicted below:

Caption: Overall synthetic workflow.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the key C-N bond as the primary disconnection point. This bond can be formed via the reductive amination of 4-ethylcyclohexanone and cyclopropylamine. The ketone precursor, in turn, is readily accessible through the oxidation of 4-ethylcyclohexanol.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Procedures

Step 1: Synthesis of 4-Ethylcyclohexanone

Principle: The conversion of the secondary alcohol, 4-ethylcyclohexanol, to the corresponding ketone, 4-ethylcyclohexanone, is a standard oxidation reaction. While various oxidizing agents can be employed, such as those based on chromium (e.g., Jones reagent), a milder and more environmentally friendly option involves using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric oxidant like sodium hypochlorite (bleach).[5] This method avoids the generation of heavy metal waste.

Experimental Protocol:

-

To a stirred solution of 4-ethylcyclohexanol (1 equiv.) in dichloromethane (DCM) at 0 °C, add TEMPO (0.01 equiv.) and potassium bromide (0.1 equiv.) in water.

-

Slowly add a solution of sodium hypochlorite (1.1 equiv., commercial bleach) containing sodium bicarbonate (1.2 equiv.) while maintaining the temperature below 5 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-ethylcyclohexanone can be purified by vacuum distillation or column chromatography.

| Reagent/Product | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 4-Ethylcyclohexanol | 128.21 | 5452-75-5 | Starting material |

| 4-Ethylcyclohexanone | 126.20 | 5441-51-0 | Key intermediate[6] |

Step 2:

Principle: This step involves the one-pot reductive amination of 4-ethylcyclohexanone with cyclopropylamine.[4] The reaction proceeds via the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a hydride-donating reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation as it is mild, selective for imines over ketones, and does not require acidic conditions for the reduction step.[1] The final product is isolated as its hydrochloride salt to improve stability and handling.

Mechanistic Pathway:

Caption: Reaction mechanism for reductive amination.

Experimental Protocol:

-

To a stirred solution of 4-ethylcyclohexanone (1 equiv.)[7] and cyclopropylamine (1.2 equiv.) in 1,2-dichloroethane (DCE), add acetic acid (1.2 equiv.).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

-

Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine.

-

Dissolve the crude amine in diethyl ether and cool to 0 °C.

-

Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.[8]

| Reagent/Product | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Cyclopropylamine | 57.09 | 765-30-0 | Nucleophilic amine[9][10] |

| Sodium triacetoxyborohydride | 211.94 | 56553-60-7 | Mild reducing agent |

| This compound | 203.75 | 1177316-81-2 | Final product[8] |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.[11][12][13][14][15] The ¹H NMR spectrum should show characteristic signals for the ethyl group, the cyclohexyl ring protons, and the protons of the cyclopropyl group. The integration of these signals should correspond to the number of protons in each environment.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free amine. The spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₁H₂₁N.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups. The spectrum of the hydrochloride salt will show a broad absorption in the 2400-2800 cm⁻¹ region, characteristic of an ammonium (R₃N⁺-H) stretch.

-

Melting Point: A sharp melting point for the crystalline hydrochloride salt is a good indicator of purity.

Safety and Handling

-

Cyclopropylamine: This reagent is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acids. Handle in a dry environment.

-

Chlorinated Solvents (DCM, DCE): These solvents are suspected carcinogens. Minimize exposure by working in a fume hood.

-

Hydrochloric Acid: Concentrated HCl solutions are highly corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described two-step synthesis provides an efficient and reliable method for the preparation of this compound. The use of a mild oxidation followed by a selective reductive amination ensures high yields and purity. This guide serves as a practical resource for chemists requiring access to this valuable synthetic intermediate.

References

-

Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. [Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Institutes of Health. [Link]

- Synthesis method of 4-substituted cyclohexanone.

-

How to synthesize 4-tert-butylcyclohexanone. Quora. [Link]

-

Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. [Link]

-

Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

-

Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. ResearchGate. [Link]

-

4-Ethylcyclohexanone. SIELC Technologies. [Link]

-

This compound. Thoreauchem. [Link]

-

Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. Royal Society of Chemistry. [Link]

- Process for manufacturing cyclopropylamine.

-

4-Ethylcyclohexanone | C8H14O. PubChem. [Link]

-

4-Ethylcyclohexan-1-amine hydrochloride | C8H18ClN. PubChem. [Link]

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

-

Synthesis of Cyclopropyl anilines. ResearchGate. [Link]

- Method for producing 4-substituted cis-cyclohexylamine.

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

- Process for the manufacture of cyclopropylamine.

-

N-ethyl-N-propylcyclohexanamine | C11H23N. PubChem. [Link]

-

N-ethylcyclohexanamine hydrochloride | C8H18ClN. PubChem. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

-

4-Ethylcyclohexan-1-amine | C8H17N. PubChem. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Cyclohexylamine. Wikipedia. [Link]

-

Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. mdpi.com [mdpi.com]

- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 6. 4-Ethylcyclohexanone | C8H14O | CID 79506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Ethylcyclohexanone | SIELC Technologies [sielc.com]

- 8. This compound-1177316-81-2 - Thoreauchem [thoreauchem.com]

- 9. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

- 10. US4590292A - Process for the manufacture of cyclopropylamine - Google Patents [patents.google.com]

- 11. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of N-cyclopropyl-4-ethylcyclohexan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

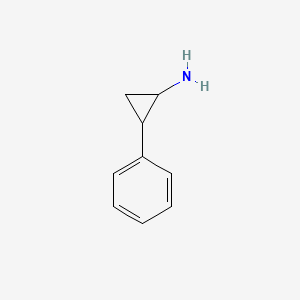

This technical guide provides a comprehensive examination of the molecular structure of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (CAS No. 1177316-81-2).[1][2] As a Senior Application Scientist, this document synthesizes fundamental principles of stereochemistry and conformational analysis with a plausible synthetic methodology to offer valuable insights for researchers in drug discovery and development. While specific experimental data for this compound is not widely published, this guide constructs a robust theoretical and practical framework based on established chemical principles and analogous compounds. This guide will delve into the intricacies of its three-dimensional structure, stereoisomerism, and the analytical techniques pertinent to its characterization.

Introduction

This compound is a substituted cyclohexylamine derivative. The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.[3] The cyclohexane ring, with its distinct conformational possibilities, and the presence of two stereocenters, imparts significant structural complexity to this compound. Understanding the nuances of its molecular architecture is paramount for elucidating its structure-activity relationships (SAR) and its potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1177316-81-2 | [2] |

| Molecular Formula | C11H22ClN | [2] |

| Molecular Weight | 203.76 g/mol | |

| Purity | >95% (as commercially available) | [2] |

Synthesis and Structural Elucidation

The most logical and widely employed method for the synthesis of N-substituted cyclohexylamines is through the reductive amination of a corresponding cyclohexanone.[4][5][6] In the case of N-cyclopropyl-4-ethylcyclohexan-1-amine, the synthesis would commence from 4-ethylcyclohexanone and cyclopropylamine.

Proposed Synthetic Pathway: Reductive Amination

The reductive amination process involves two key steps: the formation of an imine intermediate followed by its reduction to the final amine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for reductive amination of cyclohexanones.[5][7]

-

Imine Formation: To a solution of 4-ethylcyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add cyclopropylamine (1.1 eq). The reaction can be stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by techniques like thin-layer chromatography or GC-MS.

-

Reduction: To the solution containing the imine, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Hydrochloride Salt Formation: The purified free amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same solvent is then added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Stereochemistry and Conformational Analysis

The molecular structure of this compound possesses two stereocenters at the C1 and C4 positions of the cyclohexane ring. This gives rise to the possibility of four stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). These can be grouped into two pairs of enantiomers. Furthermore, the cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.

Cis and Trans Isomerism

The relative orientation of the ethyl group at C4 and the N-cyclopropylamino group at C1 determines whether the isomer is cis or trans.

-

Cis Isomer: The ethyl and N-cyclopropylamino groups are on the same side of the cyclohexane ring. In the chair conformation, this would mean one group is in an axial position while the other is equatorial.

-

Trans Isomer: The ethyl and N-cyclopropylamino groups are on opposite sides of the ring. In the chair conformation, both groups can be in equatorial positions, or both can be in axial positions.

Conformational Preferences

Substituted cyclohexanes will adopt the chair conformation that minimizes steric hindrance, particularly 1,3-diaxial interactions.

Caption: Conformational isomers of cis and trans N-cyclopropyl-4-ethylcyclohexan-1-amine.

For the trans isomer, the diequatorial conformation is significantly more stable as it avoids the sterically unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation. The ethyl group and the bulkier N-cyclopropylamino group both prefer the equatorial position.

For the cis isomer, one substituent must be axial while the other is equatorial. The equilibrium will favor the conformation where the larger group (N-cyclopropylamino) occupies the equatorial position to minimize steric strain.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be complex due to the overlapping signals of the cyclohexane ring protons. Key signals would include:

-

A multiplet for the proton on the carbon bearing the nitrogen (C1).

-

Signals for the ethyl group, likely a triplet for the methyl protons and a quartet for the methylene protons.

-

Signals for the cyclopropyl protons, which would appear as complex multiplets in the upfield region.

-

A broad signal for the ammonium proton.

-

-

¹³C NMR: The spectrum would show distinct signals for each of the carbon atoms in the molecule. The carbon attached to the nitrogen would be shifted downfield. The two carbons of the ethyl group and the three carbons of the cyclopropyl group would also be identifiable.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands:

-

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ due to the ammonium salt.

-

C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane, ethyl, and cyclopropyl groups.

-

N-H bending: A band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecule would likely show a molecular ion peak corresponding to the free amine (after loss of HCl). Fragmentation patterns would involve the loss of the ethyl and cyclopropyl groups.

Conclusion

The molecular structure of this compound is defined by its substituted cyclohexane core, which imparts specific stereochemical and conformational properties. A thorough understanding of its synthesis via reductive amination and the principles of conformational analysis are critical for its application in research and development. While this guide provides a robust theoretical framework, further experimental validation of its synthesis and detailed spectroscopic and crystallographic analysis would be invaluable to the scientific community.

References

-

PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Product Specification. Retrieved from a general product page for a compound with a similar CAS number structure.

- CMO, CDMO, Custom Synthesis company, Howei Pharm. (n.d.). CAS List Page.

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

- Ambeed.com. (n.d.). Product Name Index.

-

PubChem. (n.d.). 4-Ethylcyclohexan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. PubMed Central. Retrieved from [Link]

-

PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from [Link]

-

Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.

-

PubChem. (n.d.). N-Cyclopropylcyclohexanamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

PubChem. (n.d.). N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

ResearchGate. (n.d.). The results from reductive amination of cyclohexanone with benzylamine.... Retrieved from [Link]

-

PubChem. (n.d.). N-ethylcyclohexanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-cyclopropylnaphthalen-1-aMine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-N-propylcyclohexanamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1177316-81-2|this compound| Ambeed [ambeed.com]

- 2. This compound-1177316-81-2 - Thoreauchem [thoreauchem.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

A Research and Development Perspective

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Chemical Entity

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride represents such an entity, with a chemical structure that suggests a compelling, albeit currently unelucidated, pharmacological profile. This technical guide is structured not as a definitive statement on a well-characterized molecule, but as a strategic blueprint for the scientific investigation of its mechanism of action. We will proceed from a foundation of established pharmacology of its core chemical motifs—the cyclopropylamine and the substituted cyclohexylamine—to propose a primary hypothesis and a comprehensive research plan to validate it. This document is intended to serve as a roadmap for the rigorous scientific inquiry required to bring the therapeutic potential of this compound to light.

Molecular Profile and Structural Rationale for Investigation

This compound is a small molecule characterized by a central cyclohexylamine ring, N-substituted with a cyclopropyl group and C-4 substituted with an ethyl group. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for pharmacological testing.

The two key structural features that inform our initial hypothesis are:

-

The N-cyclopropylamine moiety: This functional group is a well-established pharmacophore in a class of enzymatic inhibitors, most notably the monoamine oxidase (MAO) inhibitors.[1][2] The strained cyclopropyl ring is key to the mechanism-based irreversible inhibition of flavin-dependent enzymes like MAO.[1]

-

The 4-ethylcyclohexylamine core: Substituted cyclohexylamines are present in a variety of biologically active compounds, exhibiting a range of activities from analgesic and anti-inflammatory to central nervous system effects.[3][4] The nature and position of the substituent on the cyclohexane ring can significantly influence receptor affinity and functional activity.

Given the strong precedent for the bioactivity of the N-cyclopropylamine group, our primary working hypothesis is that this compound functions as a monoamine oxidase inhibitor .

The Primary Hypothesis: Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5][6][]

Proposed Mechanism of Irreversible Inhibition

We hypothesize that N-cyclopropyl-4-ethylcyclohexan-1-amine acts as a mechanism-based inactivator of MAO. The proposed sequence of events is as follows:

-

The compound binds to the active site of MAO.

-

The amine is oxidized by the flavin adenine dinucleotide (FAD) cofactor, leading to the formation of a reactive cyclopropyliminium ion.

-

This intermediate is susceptible to nucleophilic attack by a residue in the enzyme's active site, or by the reduced FAD cofactor itself.

-

This results in the formation of a stable covalent adduct, leading to irreversible inactivation of the enzyme.[1]

The following diagram illustrates this proposed mechanism:

Caption: Proposed mechanism of MAO inactivation.

Potential for Isoform Selectivity (MAO-A vs. MAO-B)

The selectivity of MAO inhibitors is a critical determinant of their therapeutic utility and side-effect profile. While the N-cyclopropylamine moiety is common to inhibitors of both isoforms, substitutions on the rest of the molecule can confer selectivity. The 4-ethylcyclohexyl group is a non-aromatic, lipophilic moiety. Its size and conformation will influence how the molecule fits into the active sites of MAO-A and MAO-B, which are known to have different topographies. It is plausible that this compound will exhibit some degree of selectivity, which must be determined experimentally.

Secondary Hypotheses and Exploratory Investigations

While MAO inhibition is the most probable mechanism of action, the cyclohexylamine scaffold is present in compounds with other activities. Therefore, a comprehensive evaluation should also include screening for other potential targets.

-

NMDA Receptor Antagonism: Arylcyclohexylamines are well-known NMDA receptor antagonists.[8][9] Although our compound lacks the aryl group, the general cyclohexylamine structure warrants investigation of its activity at the NMDA receptor, particularly in radioligand binding assays.

-

Sigma Receptor Activity: Some cyclohexylamine derivatives have shown affinity for sigma receptors.[8] Screening for sigma-1 and sigma-2 receptor binding would be a prudent secondary investigation.

-

Analgesic and Anti-inflammatory Properties: Certain N-[4-(alkyl)cyclohexyl]-substituted benzamides have demonstrated analgesic and anti-inflammatory effects.[4] While the chemical class is different, the shared substituted cyclohexylamine core suggests that these activities should be explored in relevant in vivo models.

Experimental Protocols for Mechanism of Action Elucidation

The following is a proposed workflow for the systematic investigation of the mechanism of action of this compound.

Caption: Experimental workflow for mechanism of action studies.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine if this compound inhibits MAO-A and/or MAO-B and to quantify its potency.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B.

-

Substrate: Kynuramine (for both MAO-A and MAO-B, with detection of 4-hydroxyquinoline) or specific substrates like serotonin for MAO-A and benzylamine for MAO-B.

-

Assay Principle: A fluorometric assay that measures the rate of hydrogen peroxide production, a byproduct of monoamine oxidation, using a probe such as Amplex Red.

-

Procedure: a. Prepare a dilution series of the test compound. b. Pre-incubate the enzyme with the test compound for a defined period (e.g., 30 minutes) to allow for potential irreversible inhibition. c. Initiate the reaction by adding the substrate and the detection reagent. d. Monitor the increase in fluorescence over time using a plate reader. e. Calculate the percentage of inhibition for each concentration of the test compound. f. Determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Kinetic Studies for Reversibility

Objective: To determine if the inhibition of MAO is reversible or irreversible.

Methodology:

-

Dialysis Experiment: a. Incubate the MAO enzyme with a high concentration of the test compound. b. Dialyze the enzyme-inhibitor mixture against a large volume of buffer to remove any unbound inhibitor. c. Measure the enzymatic activity of the dialyzed sample. d. Interpretation: If the activity is not restored after dialysis, the inhibition is considered irreversible.

-

Dilution Experiment: a. Incubate the enzyme with the inhibitor. b. Dilute the mixture significantly and measure the enzyme activity over time. c. Interpretation: For a reversible inhibitor, the activity will recover upon dilution. For an irreversible inhibitor, the activity will remain low.

Radioligand Binding Assays

Objective: To screen for off-target activities at key CNS receptors.

Methodology:

-

Target Receptors: A panel of receptors including NMDA, sigma-1, sigma-2, and opioid receptors.

-

Assay Principle: A competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

-

Procedure: a. Incubate cell membranes expressing the target receptor with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound. b. After reaching equilibrium, separate the bound and free radioligand by filtration. c. Quantify the radioactivity of the bound ligand using a scintillation counter. d. Calculate the percentage of displacement and determine the Ki value.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.

Table 1: In Vitro MAO Inhibition Profile

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Mode of Inhibition |

| N-cyclopropyl-4-ethylcyclohexan-1-amine HCl | TBD | TBD | TBD | TBD |

| Moclobemide (Control) | ~1 | >100 | ~0.01 | Reversible |

| Selegiline (Control) | >10 | ~0.01 | >1000 | Irreversible |

Table 2: Secondary Target Binding Affinity

| Receptor | Radioligand | Ki (µM) |

| NMDA | [³H]MK-801 | TBD |

| Sigma-1 | -Pentazocine | TBD |

| Sigma-2 | [³H]DTG | TBD |

| µ-Opioid | [³H]DAMGO | TBD |

Conclusion and Future Directions

The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of monoamine oxidase. The proposed research plan provides a robust framework for testing this hypothesis, characterizing the nature of the inhibition, and exploring potential off-target activities. The results of these studies will be pivotal in determining the therapeutic potential of this novel chemical entity and will guide its future development. A confirmed selective, irreversible MAO-B inhibitor, for instance, would be a strong candidate for development in the treatment of Parkinson's disease. Conversely, a non-selective inhibitor might be more suited for atypical depression. The path forward is one of rigorous, data-driven inquiry, and this guide provides the initial map for that journey.

References

-

[A New Cyclohexylphenyl and Cyclohexylphenylamine. Synthesis and Pharmacological Activity]. PubMed, [Link]

-

Arylcyclohexylamine - Wikipedia. Wikipedia, [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives | Request PDF. ResearchGate, [Link]

-

Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed. PubMed, [Link]

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC - PubMed Central. PubMed Central, [Link]

-

N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A): a potent and selective corticotrophin-releasing factor(1) receptor antagonist. I. Biochemical and pharmacological characterization - PubMed. PubMed, [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. PubMed, [Link]

-

Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. MDPI, [Link]

-

Design, Synthesis and Biological Evaluation of N,N-Substituted Amine Derivatives as Cholesteryl Ester Transfer Protein Inhibitors - MDPI. MDPI, [Link]

-

4-Ethylcyclohexan-1-amine | C8H17N | CID 420819 - PubChem. PubChem, [Link]

-

4-Ethylcyclohexan-1-amine hydrochloride | C8H18ClN | CID 24191782 - PubChem. PubChem, [Link]

-

N-Ethyl-1-(4-methoxyphenyl)cyclohexanamine hydrochloride | C15H24ClNO - PubChem. PubChem, [Link]

-

Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - MDPI. MDPI, [Link]

-

Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - MDPI. MDPI, [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. National Institutes of Health, [Link]

-

cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF - ResearchGate. ResearchGate, [Link]

Sources

- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [A new cyclohexylphenyl and cyclohexylphenylamine. Synthesis and pharmacological activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 8. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Analysis of the Biological Activity of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride: A Research Whitepaper

Abstract

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (CAS 1177316-81-2) is a novel chemical entity with a unique structural combination of a cyclopropylamine moiety and a substituted cyclohexane ring.[1] While direct biological data for this compound is not currently available in peer-reviewed literature, its core structure belongs to the cyclohexylamine class, which is known to contain compounds with significant central nervous system (CNS) activity.[2] This guide provides a prospective analysis of its potential biological activities, hypothesizing primary targets based on structural analogy and outlining a comprehensive, multi-stage research program to elucidate its pharmacological profile. We present detailed protocols for in vitro and in vivo characterization, focusing on a logical progression from broad screening to specific mechanism-of-action studies. This document serves as a foundational roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Introduction and Structural Rationale

This compound is a saturated aliphatic cyclic amine. Its structure is notable for two key features:

-

The Cyclohexylamine Scaffold: This is a privileged scaffold in medicinal chemistry. The parent compound, cyclohexylamine, and its derivatives are known to exhibit a range of biological activities.[3] More complex derivatives, particularly the arylcyclohexylamines like ketamine and phencyclidine (PCP), are potent N-methyl-D-aspartate (NMDA) receptor antagonists.[4][5]

-

The N-cyclopropyl Group: The introduction of a cyclopropyl group to an amine can significantly alter its pharmacological properties, including metabolic stability, receptor binding affinity, and selectivity. N-cyclopropyl moieties are present in various approved drugs and are often used to fine-tune activity at CNS targets.

The absence of an aryl group distinguishes this molecule from classic dissociative anesthetics, suggesting it may possess a different or more nuanced pharmacological profile.[2] The ethyl group at the 4-position of the cyclohexane ring will influence the molecule's lipophilicity and stereochemistry, which in turn will affect its pharmacokinetic and pharmacodynamic properties. Given these features, a primary hypothesis is that the compound may interact with CNS ion channels or receptors, but empirical validation is essential.

Hypothesized Biological Targets and Mechanism of Action

Based on the structural motifs present in N-cyclopropyl-4-ethylcyclohexan-1-amine, we can hypothesize several potential biological targets. The primary line of investigation should focus on neuronal ion channels and receptors due to the prevalence of the cyclohexylamine scaffold in neuroactive compounds.

-

Primary Hypothesis: The compound acts as a modulator of ionotropic glutamate receptors, particularly the NMDA receptor, due to its structural similarity to arylcyclohexylamines.[6] However, the lack of an aryl ring may shift its activity from direct channel block to allosteric modulation, or it may confer selectivity for specific NMDA receptor subunits (e.g., GluN2B).

-

Secondary Hypotheses:

-

Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of cyclohexylamine derivatives and play a role in neuro-modulation.[2]

-

Dopamine Transporter (DAT): Some arylcyclohexylamines exhibit dopamine reuptake inhibitory properties.[2]

-

Voltage-gated Ion Channels: Sodium, potassium, or calcium channels could also be potential targets for a molecule of this class.

-

The initial research phase will aim to validate or refute these hypotheses through broad-based screening before proceeding to more detailed mechanistic studies.

Hypothesized NMDA Receptor Modulation Pathway

The following diagram illustrates the hypothesized interaction of the compound at the NMDA receptor, a key ion channel involved in synaptic plasticity and neurotransmission.

Caption: Hypothesized mechanism of N-cyclopropyl-4-ethylcyclohexan-1-amine at the NMDA receptor.

Proposed Research Workflow: A Phased Approach

A systematic, phased approach is critical to efficiently characterize this novel compound. The workflow is designed to move from broad, high-throughput screening to specific, mechanistic assays.

Caption: A three-phased workflow for the comprehensive evaluation of the target compound.

Detailed Experimental Protocols

The following protocols are foundational to the proposed research workflow. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Phase 1: In Vitro Target Screening

Objective: To identify primary biological targets from a broad panel of CNS-related receptors and channels.

Protocol 4.1.1: Competitive Radioligand Binding Assay Panel

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile deionized water. Serially dilute to create working concentrations.

-

Assay Panel: Utilize a commercial binding panel (e.g., Eurofins SafetyScreen44™ or similar) that includes, at a minimum:

-

Glutamate Receptors (NMDA, AMPA, Kainate)

-

Dopamine Receptors (D1-D5) and Transporter (DAT)

-

Serotonin Receptors and Transporter (SERT)

-

Opioid Receptors (μ, δ, κ)

-

Sigma Receptors (σ1, σ2)

-

-

Binding Reaction: Incubate cell membrane preparations expressing the target receptor with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor PCP site) and the test compound at a final concentration of 10 µM.

-

Incubation & Washing: Incubate at the appropriate temperature and duration for each target. Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer to remove unbound radioligand.

-

Detection: Measure retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding compared to a vehicle control. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation.

Phase 2: Mechanistic Validation

Objective: To confirm and characterize the interaction with "hit" targets identified in Phase 1.

Protocol 4.2.1: NMDA Receptor Electrophysiology using Automated Patch-Clamp

Causality: This assay directly measures the functional effect of the compound on ion channel activity, providing mechanistic insight beyond simple binding.

-

Cell Culture: Use HEK293 cells stably expressing the human NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B).

-

Assay Preparation: On an automated patch-clamp platform (e.g., Sophion Qube or Nanion SyncroPatch), establish whole-cell voltage-clamp recordings. Hold cells at -70 mV.

-

Compound Application: Perfuse cells with an external solution containing NMDA (100 µM) and glycine (10 µM) to elicit a baseline current.

-

Dose-Response: Apply increasing concentrations of this compound (e.g., 1 nM to 100 µM) in the presence of the agonists.

-

Data Acquisition: Record the peak inward current at each concentration.

-

Data Analysis: Plot the percent inhibition of the NMDA-gated current against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include a known NMDA antagonist like Ketamine or MK-801 as a positive control.

Phase 3: In Vivo Proof-of-Concept

Objective: To assess the compound's pharmacokinetic properties and its effects in a relevant animal model.

Protocol 4.3.1: Rodent Pharmacokinetic (PK) Study

-

Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

-

Administration: Administer the compound via intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

-

Sample Collection: Collect blood samples via tail vein or saphenous vein at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

-

Sample Processing: Process blood to plasma and store at -80°C.

-

Bioanalysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability).

Data Presentation and Expected Outcomes

All quantitative data should be summarized for clear interpretation. The tables below represent the expected format for presenting key results from the proposed studies.

Table 1: Phase 1 - CNS Receptor Binding Profile (Hypothetical Data)

| Target | Radioligand | % Inhibition @ 10 µM |

| NMDA Receptor (PCP Site) | [³H]MK-801 | 85.2% |

| Sigma-1 Receptor | [³H]-(+)-Pentazocine | 61.5% |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 25.1% |

| Mu Opioid Receptor | [³H]DAMGO | <10% |

Table 2: Phase 2 & 3 - Summary Pharmacological Profile (Hypothetical Data)

| Parameter | Value | Assay |

| NMDA IC₅₀ (GluN2B) | 750 nM | Automated Patch-Clamp |

| Oral Bioavailability (Rat) | 45% | IV/PO PK Study |

| Brain/Plasma Ratio @ 2h | 3.5 | PK/Tissue Distribution |

| Forced Swim Test MED | 15 mg/kg | Rodent Behavioral Model |

Conclusion

This compound presents an intriguing chemical scaffold that merits thorough pharmacological investigation. While its structural relationship to known NMDA receptor antagonists provides a strong starting hypothesis, its unique aliphatic nature necessitates a de-risking approach built on empirical data. The phased research plan outlined in this document, progressing from broad screening to specific functional assays and in vivo models, provides a robust and efficient framework for elucidating its biological activity and determining its potential as a novel therapeutic agent.

References

- Vignon, J., et al. (1983). [3H]TCP: a new tool with high affinity for the PCP receptor in rat brain. Brain Research, 280(1), 194-197.

- Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. British Journal of Pharmacology, 77(2), 393–395.

- Wallach, J., & Brandt, S. D. (2018). Arylcyclohexylamine "research chemicals": a complex and evolving class of novel psychoactive substances. Drug Testing and Analysis, 10(9), 1335-1356.

- Morris, H., et al. (2005). The designer drug phencyclidine (PCP) and its analogues.

- Zanos, P., et al. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.

-

Thoreauchem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethylcyclohexan-1-amine hydrochloride. Retrieved from [Link]

- Google Patents. (1973). US3758690A - Pharmaceutical compositions containing n-cyclopropyl-1-amino indanes and use of such n-cyclopropyl compounds as hypotensives.

Sources

- 1. This compound-1177316-81-2 - Thoreauchem [thoreauchem.com]

- 2. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects [mdpi.com]

- 5. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride solubility data

Foreword: A Strategic Approach to Solubility

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, clinical efficacy. This guide provides a comprehensive framework for the characterization of the aqueous and solvent solubility of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride, a novel chemical entity.

Rather than presenting a static data sheet, this document is designed as a strategic guide for the research scientist. It elucidates not just the "what" but the "why" behind the experimental choices, grounding every protocol in the fundamental principles of physical chemistry. We will explore the theoretical underpinnings of solubility for an amine hydrochloride, detail validated experimental methodologies, and provide a roadmap for robust data analysis and interpretation. This approach ensures that the generated solubility data is not merely a number, but a cornerstone for informed decision-making in the development pipeline.

Physicochemical Landscape of this compound

Understanding the inherent physicochemical properties of our target compound is a prerequisite for any meaningful solubility investigation. As an amine hydrochloride, its behavior in solution is governed by its structure, pKa, and lipophilicity.

1.1 Structural Considerations

The molecule consists of a cyclohexane ring substituted with a cyclopropylamine group and an ethyl group. The presence of the basic amine function dictates that the molecule's ionization state will be pH-dependent. The hydrochloride salt form is employed to enhance aqueous solubility, a common strategy for basic drug candidates.

1.2 Ionization and pKa

The primary amine will be protonated at low pH, existing as the cationic conjugate acid. As the pH increases, it will deprotonate to the neutral free base. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. This value is critical as the ionized form is generally more water-soluble than the neutral form. For a primary amine, the pKa is typically in the range of 9-11. An accurate, experimentally determined pKa is essential for interpreting pH-solubility profiles.

1.3 Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The ethyl and cyclohexane moieties contribute to the lipophilicity of this compound. A higher LogP generally correlates with lower aqueous solubility.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It is a critical parameter for late-stage development and regulatory filings. The shake-flask method, while low-throughput, remains the gold standard for its determination.

2.1 Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the determination of thermodynamic solubility in various aqueous buffers.

Rationale: This method ensures that the system reaches true equilibrium, providing a definitive measure of solubility. The use of multiple buffer systems is crucial to construct a pH-solubility profile, which is particularly important for an ionizable compound like an amine hydrochloride.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

Bicarbonate buffer, pH 9.0

-

HPLC-grade water, acetonitrile, and methanol

-

Calibrated analytical balance

-

Shaking incubator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solutions: Add an excess of this compound to vials containing each buffer system. The excess solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended incubation time allows the dissolution process to reach equilibrium.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully remove an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

-

Quantification: Quantify the concentration of the dissolved compound against a standard curve of known concentrations using a validated HPLC method.

2.2 Visualizing the Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach for Early Discovery

In early drug discovery, speed is paramount. Kinetic solubility assays provide a rapid assessment of a compound's dissolution properties under non-equilibrium conditions, which can be more representative of in vivo administration.

3.1 Experimental Protocol: DMSO Stock Dilution Method

Rationale: This method mimics the situation where a compound, stored in a DMSO stock solution, is introduced into an aqueous environment. The resulting precipitation (or lack thereof) provides a measure of its kinetic solubility.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates

-

Plate reader with nephelometry or turbidimetry capabilities

Procedure:

-

Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in signal is observed is considered the kinetic solubility limit.

3.2 Visualizing the Logical Relationship

Caption: Kinetic Solubility Determination Logic.

Data Summary and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of this compound

| Parameter | pH 5.0 (Citrate) | pH 7.4 (PBS) | pH 9.0 (Bicarbonate) | Solvent (Methanol) |

| Thermodynamic Solubility | > 50 mg/mL | 15.2 mg/mL | 0.8 mg/mL | > 100 mg/mL |

| Kinetic Solubility | - | 250 µM | - | - |

Interpretation:

-

The high solubility at pH 5.0 is expected, as the compound is fully protonated and in its most water-soluble form.

-

The decrease in solubility as the pH increases towards the pKa (assumed to be around 10) is consistent with the formation of the less soluble neutral free base.

-

The kinetic solubility is reported at a physiological pH and is a valuable parameter for predicting in vivo behavior after intravenous administration from a DMSO-based formulation.

-

High solubility in an organic solvent like methanol is typical and useful for analytical method development.

Conclusion: A Foundation for Development

The comprehensive solubility profile of this compound, established through the rigorous methodologies outlined in this guide, provides a critical foundation for its continued development. This data will inform formulation strategies, aid in the design of in vivo studies, and ultimately contribute to a deeper understanding of the compound's therapeutic potential. The principles and protocols detailed herein represent a robust and scientifically sound approach to solubility characterization for any novel chemical entity.

References

Methodological & Application

Application Note & Experimental Protocol: Synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride, a valuable secondary amine building block for pharmaceutical and materials science research. The protocol details a robust and scalable one-pot reductive amination procedure, starting from commercially available 4-ethylcyclohexanone and cyclopropylamine. The methodology emphasizes safety, procedural rationale, and thorough characterization of the final product. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Substituted cyclohexylamine scaffolds are prevalent motifs in a wide range of biologically active molecules. The incorporation of a cyclopropyl group can significantly influence the pharmacological properties of a compound, including its metabolic stability, potency, and membrane permeability. This compound serves as a key intermediate for accessing more complex molecular architectures.

The chosen synthetic strategy is reductive amination , a cornerstone of C-N bond formation in modern organic synthesis.[1] This method involves the reaction of a carbonyl compound (4-ethylcyclohexanone) with an amine (cyclopropylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine. For this protocol, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its mild nature and remarkable selectivity for reducing protonated imines in the presence of the starting ketone make it ideal for one-pot procedures, minimizing side reactions and simplifying purification.[1] The resulting free amine is then converted to its hydrochloride salt to enhance stability, facilitate handling, and improve its crystalline nature.

Health and Safety

All experimental work must be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] An eyewash station and safety shower must be readily accessible.[4]

Reagent-Specific Hazards:

-

Cyclopropylamine: Corrosive and flammable. Causes severe skin burns and eye damage.[5] Handle with extreme care.

-

4-Ethylcyclohexanone: Flammable liquid. Avoid contact with skin and eyes.

-